5-Chloropent-4-enal
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Overview
Description
5-Chloropent-4-enal is an organic compound with the molecular formula C₅H₇ClO It is characterized by the presence of a chlorine atom attached to the fifth carbon of a pent-4-enal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropent-4-enal can be achieved through several methods. One common approach involves the chlorination of pent-4-enal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloropent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-Chloropentanoic acid.
Reduction: 5-Chloropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloropent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloropent-4-enal involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloropent-3-enal: Similar structure but with the chlorine atom at a different position.
5-Chloropent-2-enal: Another positional isomer with distinct reactivity.
5-Chloropentanoic acid: The oxidized form of 5-Chloropent-4-enal.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Properties
CAS No. |
54814-14-1 |
---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
5-chloropent-4-enal |
InChI |
InChI=1S/C5H7ClO/c6-4-2-1-3-5-7/h2,4-5H,1,3H2 |
InChI Key |
XEMSZSSOMTXAAF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)C=CCl |
Origin of Product |
United States |
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